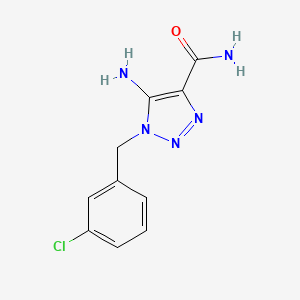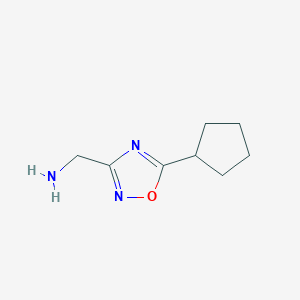
5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves synthetic approaches to access new classes of small molecules based on three heterocyclic scaffolds . The bi-cyclic structure 3,7-dihydropyrimido [4,5-d]pyridazine-4,8-dione is a new heterocycle, described here for the first time .Molecular Structure Analysis
The molecular structure of 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide is C11H11ClN4O2. The compound has a molecular weight of 266.69. The structure was analyzed based on IR, 1 H, 13 C NMR and mass spectral data .Chemical Reactions Analysis
The chemical reactions of 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide involve the use of in silico methodologies of inverse virtual screening to preliminary analyze the molecules . This allows for the exploration of their potential as hits for chemical biology investigations .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide include a molecular formula of C11H11ClN4O2 and a molecular weight of 266.69. Further details about its melting point, boiling point, density, and other physical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The 1,2,3-triazole derivatives, including “5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide”, have been synthesized and tested for their anticancer activity in NCI60 cell lines . Some compounds showed remarkable anticancer activity, particularly on leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer .
Inhibitors of Glycogen Synthase Kinase-3
Triazoles have been reported to be inhibitors of glycogen synthase kinase-3 . This enzyme plays a key role in various cellular processes, including the regulation of glucose, protein synthesis, and cell proliferation, making it a potential target for cancer therapy .
Antagonists of GABA Receptors
Triazoles can act as antagonists of GABA receptors . GABA receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .
Agonists of Muscarinic Receptors
Triazoles can also act as agonists of muscarinic receptors . Muscarinic receptors are a type of receptor in the nervous system that is affected by acetylcholine, a neurotransmitter. They play roles in numerous systems in the body .
Anti-HIV-1 Activity
Triazoles have shown anti-HIV-1 activity . HIV-1 is a retrovirus that causes acquired immunodeficiency syndrome (AIDS), a condition in humans in which progressive failure of the immune system allows life-threatening opportunistic infections and cancers to thrive .
Antihistaminic Activity
Triazoles have demonstrated antihistaminic activity . Antihistamines are drugs which treat allergic rhinitis and other allergies by blocking the action of a substance in the body called histamine .
Antiproliferative Activities
Triazoles have shown antiproliferative activities . Antiproliferative agents inhibit or prevent the growth of cells, including cancer cells .
Antibacterial and Antifungal Activities
A series of structurally novel 1,2,4-triazole thioether derivatives have been synthesized and screened for their antibacterial and antifungal activities in vitro . Some compounds demonstrated notable inhibition activities against tested phytopathogenic bacteria .
Zukünftige Richtungen
The future directions of 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide research could involve further exploration of its potential as a hit for chemical biology investigations . Additionally, its anticancer activity could be further investigated, as similar compounds have shown remarkable anticancer activity .
Eigenschaften
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O/c11-7-3-1-2-6(4-7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNVWYVKSXRJRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-](/img/structure/B3038850.png)


![5,7-Dimethyl-2-(propan-2-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B3038856.png)

![4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3038859.png)




![2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B3038866.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethylpiperazine-1-carboxamide](/img/structure/B3038869.png)
